molecular formula C19H26N4O3 B5493394 [1-(2-amino-6-methoxypyrimidin-4-yl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol

[1-(2-amino-6-methoxypyrimidin-4-yl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol

Cat. No. B5493394
M. Wt: 358.4 g/mol
InChI Key: NXMMQWXJDSJGTM-UHFFFAOYSA-N
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Description

“[1-(2-amino-6-methoxypyrimidin-4-yl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol” is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 . It is also known by its CAS number 1353966-41-2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: COC1=NC=NC(=C1)N1CCC(CO)CC1 . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (223.27) and its molecular formula (C11H17N3O2) . Unfortunately, specific details such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the activities observed for similar compounds. For instance, the discovery of potent and selective inhibitors of protein kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival, suggests potential applications in cancer therapy .

properties

IUPAC Name

[1-(2-amino-6-methoxypyrimidin-4-yl)-4-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-25-15-5-3-14(4-6-15)12-19(13-24)7-9-23(10-8-19)16-11-17(26-2)22-18(20)21-16/h3-6,11,24H,7-10,12-13H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMMQWXJDSJGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(CCN(CC2)C3=CC(=NC(=N3)N)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Amino-6-methoxypyrimidin-4-yl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol

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